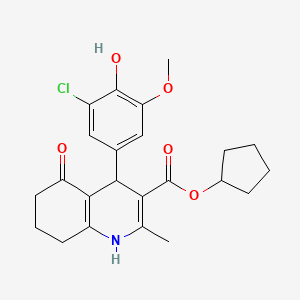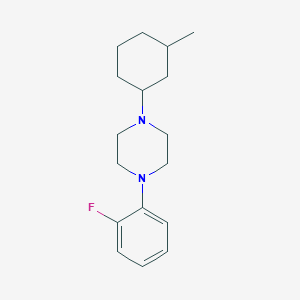![molecular formula C17H18N4O3 B5217371 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B5217371.png)
2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol, also known as PPE, is a chemical compound that has been widely studied for its potential use in scientific research. PPE is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用机制
The mechanism of action of 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including cytotoxicity, neuroprotection, and immunomodulation. This compound has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. This compound has also been shown to modulate the immune system, leading to improved immune function.
实验室实验的优点和局限性
One advantage of using 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol in lab experiments is its well-characterized synthesis method, which allows for the production of high yields of pure this compound. Additionally, this compound has been extensively studied for its potential use in various research applications, making it a well-established candidate for use in lab experiments. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol, including further studies on its mechanism of action and its potential use in the treatment of various diseases. Additionally, there is potential for the development of new derivatives of this compound with improved efficacy and reduced toxicity. Further studies on the pharmacokinetics and pharmacodynamics of this compound will also be important for its potential use in clinical settings. Overall, this compound is a promising candidate for use in various scientific research applications, and further studies on its potential uses and limitations will be important for its continued development.
合成方法
The synthesis of 2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol involves the reaction of 2,4-dimethoxy-5-pyrimidinylboronic acid with 3-bromo-1-(3-(dimethylamino)phenyl)prop-2-en-1-one, followed by the addition of ethanol and sodium hydroxide. This method has been extensively studied and optimized to provide high yields of this compound with high purity.
科学研究应用
2-{3-[3-(2,4-dimethoxy-5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol has been studied for its potential use in a range of scientific research applications, including cancer research, neurological research, and immunology research. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for use in chemotherapy. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for use in the treatment of neurological disorders such as Alzheimer's disease. This compound has also been shown to have immunomodulatory effects, making it a potential candidate for use in the treatment of autoimmune disorders.
属性
IUPAC Name |
2-[3-[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-16-14(11-18-17(19-16)24-2)12-4-3-5-13(10-12)15-6-7-21(20-15)8-9-22/h3-7,10-11,22H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFPXIHAAWOESL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC=CC(=C2)C3=NN(C=C3)CCO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)

![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)
![N-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)-N'-phenylethanediamide](/img/structure/B5217309.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5217325.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5217331.png)
![ethyl 4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5217338.png)
![5-(2-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217341.png)


![diethyl {[(4-chloro-2,5-dimethoxyphenyl)amino]methylene}malonate](/img/structure/B5217362.png)
![3-methyl-6-phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5217374.png)

![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5217380.png)